molecular formula C20H26FN3O2 B2620307 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 896918-46-0

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2620307
CAS No.: 896918-46-0
M. Wt: 359.445
InChI Key: LKQAYVDIDVIGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a piperazine ring—a privileged scaffold frequently found in bioactive compounds and FDA-approved drugs due to its favorable physicochemical properties and ability to serve as a versatile linker to optimize interactions with biological targets . Piperazine derivatives are extensively investigated for their pharmacological potential, particularly within the central nervous system (CNS) . For instance, structurally related piperazine-carbonyl compounds are explored as antagonists for receptors like the histamine H3 receptor, which is a validated target for treating neurological and psychiatric disorders such as cognitive impairments in Alzheimer's disease . Other piperazine-based analogs are potent and selective antagonists for peripheral cannabinoid CB1 receptors, a target for metabolic diseases, highlighting the scaffold's utility in designing receptor modulators with potential limited brain penetration . The molecular architecture of this compound, featuring a fluorophenyl group and a carbonyl linker, is characteristic of molecules designed to interact with G protein-coupled receptors (GPCRs) . The incorporation of the cyclopentyl group and the pyrrolidin-2-one moiety can influence the compound's overall conformation, lipophilicity, and metabolic stability, making it a valuable tool for probing structure-activity relationships (SAR) in drug discovery programs . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or a reference standard in developing novel therapeutic agents for a range of conditions, including neurological diseases, psychiatric disorders, and cancer .

Properties

IUPAC Name

1-cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAYVDIDVIGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Core : Pyrrolidin-2-one (common in CNS-active compounds for conformational rigidity).
  • Substituents :
    • Position 1 : Cyclopentyl group (enhances lipophilicity and steric bulk).
    • Position 4 : Piperazine-1-carbonyl moiety with a 4-fluorophenyl group (critical for receptor binding).

Analogous Compounds:

Compound Name Core Modification Position 1 Position 4 Piperazine Substituent Key Structural Differences Reference
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one Pyrrolidin-2-one Cyclopentyl 4-Fluorophenyl Reference compound
(±)-trans-1-Benzyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-phenylpyrrolidin-2-one (4g) Pyrrolidin-2-one Benzyl 4-Fluorophenyl Benzyl at position 1; additional phenyl at position 5
1-[2-(4-Fluorophenyl)ethyl]-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one Pyrrolidin-2-one 2-(4-Fluorophenyl)ethyl 2-Fluorophenyl Fluorophenyl at position 1; ortho-fluorine on arylpiperazine
tert-Butyl 4-(4-(bis(4-fluorophenyl)methyl)piperazine-1-carbonyl)piperidine-1-carboxylate (2d) Piperidine tert-Butyl (Boc-protected) Bis(4-fluorophenyl)methyl Piperidine core instead of pyrrolidinone; bulkier substituent

Key Observations :

  • The 4-fluorophenyl group on piperazine is conserved in many serotonin receptor ligands (e.g., Pruvanserin ), but ortho-substituted analogs (e.g., 2-fluorophenyl in ) may alter receptor selectivity.

Comparison with Analogous Syntheses:

Compound Starting Materials Yield Key Reaction Steps Reference
2c (Pyrrolidin-2-one analog) 1b + N-Boc-glycine 99% Amide coupling, Boc deprotection
4g (±)-trans-1-Benzyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-phenylpyrrolidin-2-one Benzylamine derivatives + 4-fluorophenylpiperazine 58% Column chromatography, crystallization
6b (Piperazine-1-carbonyl derivative) 5 + 1-(bis(4-fluorophenyl)methyl)piperazine 85% Azide-alkyne cycloaddition, purification by flash chromatography

Key Observations :

  • High-yield amide coupling (e.g., 99% for 2c ) suggests efficient methods for piperazine-carbonyl linkage.
  • The target compound’s synthesis may require optimization for cyclopentyl introduction, which is less straightforward than benzyl or aryl-ethyl groups.

Pharmacological and Physicochemical Comparison

Physicochemical Properties:

  • Molecular Weight : Estimated ~413 g/mol (based on 897738-17-9 ).
  • Lipophilicity : The cyclopentyl group increases logP compared to benzyl analogs (e.g., 4g: logP ~3.5 ).

Pharmacological Data (Inferred from Analogs):

  • Serotonin Receptor Affinity : Fluorophenylpiperazine derivatives (e.g., Pruvanserin) show 5-HT2A/2C antagonism .
  • Metabolic Stability : Cyclopentyl substitution may reduce CYP450 oxidation compared to tert-butyl or benzyl groups .

Limitations:

Direct activity data for the target compound are unavailable in the evidence. Structural analogs suggest CNS applications, but further studies are required.

Biological Activity

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C_{20}H_{24}F_{N}_{3}O_{2} with a molecular weight of approximately 357.42 g/mol. The structure features a cyclopentyl group, a piperazine moiety, and a pyrrolidinone ring, which contribute to its pharmacological properties.

Research indicates that this compound exhibits PARP (Poly(ADP-ribose) polymerase) inhibitory activity . PARP enzymes play a critical role in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Table 1: Summary of Mechanisms

MechanismDescription
PARP InhibitionInhibits DNA repair pathways, leading to increased cytotoxicity in cancer cells.
Antagonistic ActivityPotentially acts as an antagonist at certain receptor sites, influencing various signaling pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Liver Cancer : HUH7, HEPG2
  • Breast Cancer : MCF7, T47D
  • Colon Cancer : HCT116
  • Gastric Cancer : KATO-3

The compound's cytotoxicity was evaluated using assays that measure cell viability and proliferation. Results indicated that it effectively inhibited cell growth in a dose-dependent manner.

Case Study: Cancer Cell Lines

A notable study investigated the effects of this compound on liver cancer cell lines. The findings revealed:

  • IC50 Values : The compound showed an IC50 value of approximately 15 µM against HUH7 cells.
  • Mechanism of Action : The cytotoxic effects were attributed to the induction of apoptosis and disruption of the cell cycle.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates moderate absorption with a half-life suitable for therapeutic applications. Toxicological assessments have shown that while the compound is effective against cancer cells, it also requires careful consideration regarding potential off-target effects.

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